

Atpenin A5: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate:ubiquinone oxidoreductase), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Originally isolated from the fungus Penicillium sp., this pyridinone derivative has garnered significant interest in the scientific community for its unique biological activities, including its role as a powerful mitochondrial ATP-sensitive potassium (mKATP) channel agonist.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of **Atpenin A5**, detailed experimental protocols for its study, and a summary of its key biological functions.

Physical and Chemical Properties

Atpenin A5 is a white crystalline solid with the molecular formula C₁₅H₂₁Cl₂NO₅. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but insoluble in water. Key physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C15H21Cl2NO5	
Molecular Weight	366.2 g/mol	
Melting Point	83-86 °C	
Appearance	White crystalline solid	-
Solubility	Soluble in DMSO, ethanol, methanol. Insoluble in water.	
Purity	>95%	
CAS Number	119509-24-9	

Spectral Data

While raw spectral data is not publicly available, the structural characterization of **Atpenin A5** has been confirmed through various spectroscopic methods.



Technique	Description	
¹H NMR	The proton NMR spectrum is expected to show characteristic signals for the methoxy groups, the alkyl chain protons, and the pyridinone ring proton.	
¹³ C NMR	The carbon NMR spectrum will display resonances for the carbonyl carbon, the carbons of the pyridinone ring, the methoxy carbons, and the carbons of the alkyl side chain.	
Mass Spectrometry	High-resolution mass spectrometry (HR-MS) confirms the elemental composition and molecular weight of Atpenin A5.	
Infrared (IR) Spectroscopy	The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-O functional groups present in the molecule.	
UV-Vis Spectroscopy	Atpenin A5 exhibits ultraviolet absorption maxima at approximately 237, 272, and 324 nm.	

Biological Activity and Mechanism of Action

Atpenin A5's primary biological function is the potent and specific inhibition of mitochondrial complex II. This inhibition occurs at the ubiquinone-binding site of the complex, thereby blocking the transfer of electrons from succinate to ubiquinone.[4] This action disrupts the mitochondrial electron transport chain and cellular respiration.

In addition to its role as a complex II inhibitor, **Atpenin A5** is also a highly effective agonist of mitochondrial ATP-sensitive potassium (mKATP) channels.[3] This activation of mKATP channels has been shown to be cardioprotective, offering protection against ischemia-reperfusion injury.[3]

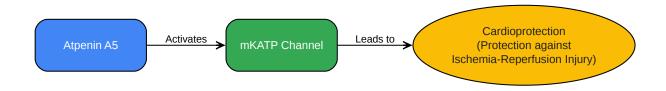
The inhibitory and agonistic activities of **Atpenin A5** are summarized in the table below.



Target	Activity	IC50/EC50	System	Reference(s)
Mitochondrial Complex II	Inhibition	~10 nM	General	[1]
8.3 nM	Submitochondrial particles (SMPs)	[1]		
9.3 nM	Isolated mitochondria	[1]	_	
8.5 nM	Cardiomyocytes	[1]	_	
3.7 nM	Mammalian mitochondria			
12 nM	Nematode mitochondria		_	
mKATP Channel	Agonism	1 nM (effective concentration)	Isolated cardiomyocytes	[1][3]

Signaling Pathway of Atpenin A5 in Cardioprotection

The cardioprotective effects of **Atpenin A5** are mediated through its activation of mKATP channels, a pathway that is independent of its potent inhibition of complex II at protective concentrations.



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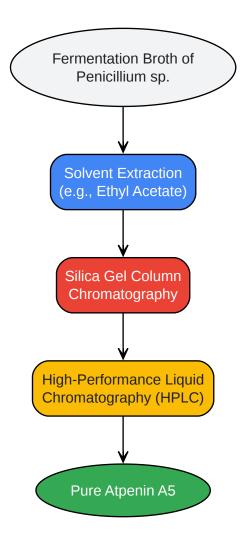
Caption: **Atpenin A5**-mediated cardioprotection signaling pathway.

Experimental Protocols



Isolation of Atpenin A5 from Penicillium sp.

This protocol outlines the general procedure for the isolation and purification of **Atpenin A5** from a fungal culture.[2]



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Caption: General workflow for the isolation of **Atpenin A5**.

Methodology:

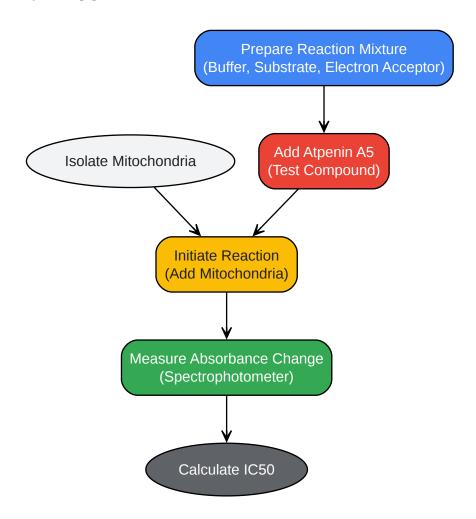
- Fermentation: Culture Penicillium sp. in a suitable liquid medium to allow for the production of **Atpenin A5**.
- Extraction: Extract the fermentation broth with an organic solvent such as ethyl acetate to partition **Atpenin A5** into the organic phase.



- Concentration: Evaporate the organic solvent to obtain a crude extract.
- Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a suitable solvent system to partially purify the compound.
- HPLC Purification: Further purify the fractions containing **Atpenin A5** using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Mitochondrial Complex II Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of **Atpenin A5** on the activity of mitochondrial complex II.[5]



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Caption: Workflow for the mitochondrial complex II inhibition assay.



Materials:

- Isolated mitochondria
- Assay buffer (e.g., potassium phosphate buffer)
- Succinate (substrate)
- Ubiquinone analog (e.g., Coenzyme Q2)
- Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol DCPIP)
- Atpenin A5 stock solution
- Spectrophotometer

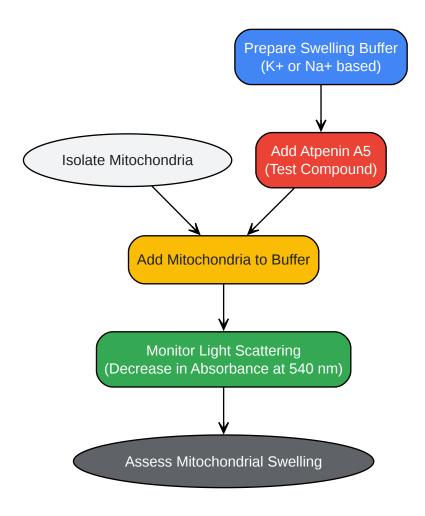
Procedure:

- Prepare a reaction mixture containing the assay buffer, succinate, and the ubiquinone analog.
- Add varying concentrations of **Atpenin A5** to the reaction mixture.
- Initiate the reaction by adding a known amount of isolated mitochondria.
- Immediately monitor the reduction of the artificial electron acceptor by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.
- Calculate the rate of the reaction for each concentration of **Atpenin A5**.
- Plot the reaction rates against the logarithm of the **Atpenin A5** concentrations to determine the IC₅₀ value.

Mitochondrial KATP Channel Activation Assay (Osmotic Swelling Assay)



This assay assesses the activation of mKATP channels by **Atpenin A5** by measuring the resulting mitochondrial swelling.[6]



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Caption: Workflow for the mitochondrial KATP channel osmotic swelling assay.

Materials:

- Isolated mitochondria
- Swelling buffer (containing KCl as the primary salt)
- Control buffer (containing NaCl as the primary salt)
- Respiratory substrates (e.g., succinate)



- ATP (to inhibit the channel)
- Atpenin A5 stock solution
- Spectrophotometer

Procedure:

- Isolate mitochondria from a suitable tissue source (e.g., rat heart).
- Resuspend the isolated mitochondria in the swelling buffer containing respiratory substrates and ATP.
- Add **Atpenin A5** to the mitochondrial suspension.
- Monitor the change in light scattering at 540 nm over time using a spectrophotometer. A
 decrease in absorbance indicates mitochondrial swelling due to the influx of K⁺ ions and
 water through the activated mKATP channels.
- Perform control experiments using a sodium-based buffer (where K+ influx will not occur) and with known mKATP channel blockers to confirm the specificity of the effect.

Conclusion

Atpenin A5 is a valuable research tool for studying mitochondrial function and dysfunction. Its high potency and specificity as a complex II inhibitor, coupled with its unique ability to activate mKATP channels, make it a compound of significant interest for researchers in fields ranging from bioenergetics to drug discovery for cardiovascular and neurodegenerative diseases. The information and protocols provided in this guide are intended to facilitate further investigation into the multifaceted roles of this intriguing natural product.

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